molecular formula C10H11NO5 B14711511 N-(3-Hydroxy-4-methoxybenzoyl)glycine CAS No. 22005-43-2

N-(3-Hydroxy-4-methoxybenzoyl)glycine

Cat. No.: B14711511
CAS No.: 22005-43-2
M. Wt: 225.20 g/mol
InChI Key: HOZJFFMWTLPBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxy-4-methoxybenzoyl)glycine is a glycine derivative with the molecular formula C10H11NO5 and an average molecular mass of 225.200 Da . This compound features a 3-hydroxy-4-methoxybenzoyl moiety, a common phenolic scaffold found in various biologically active molecules and natural products. While the specific biological activity of this exact compound is not detailed in the available literature, its core structure is closely related to other well-researched compounds. For instance, similar benzohydrazide derivatives incorporating the 3-hydroxy-4-methoxybenzylidene group have been investigated for a range of biological properties, including antibacterial, antifungal, and antitubecular activities . This suggests its potential utility as a key intermediate or building block in medicinal chemistry and drug discovery research. Researchers can employ this compound in the synthesis of more complex molecules, as a standard in analytical method development, or for probing metabolic pathways involving glycine conjugation. The product is provided for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

22005-43-2

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

2-[(3-hydroxy-4-methoxybenzoyl)amino]acetic acid

InChI

InChI=1S/C10H11NO5/c1-16-8-3-2-6(4-7(8)12)10(15)11-5-9(13)14/h2-4,12H,5H2,1H3,(H,11,15)(H,13,14)

InChI Key

HOZJFFMWTLPBCS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes to Key Precursors

Preparation of 3-Hydroxy-4-methoxybenzoic acid

The synthesis of 3-hydroxy-4-methoxybenzoic acid, a critical precursor for N-(3-Hydroxy-4-methoxybenzoyl)glycine, has been well-documented in the literature. One of the most efficient methods involves the base-catalyzed oxidation of isovanillin.

Base-Catalyzed Oxidation of Isovanillin

This high-yielding procedure utilizes a mixture of sodium hydroxide and potassium hydroxide to facilitate the oxidation of isovanillin to 3-hydroxy-4-methoxybenzoic acid.

Reaction Procedure:

  • A mixture of sodium hydroxide (1.0 g), potassium hydroxide (1.5 g), and water (0.5 mL) is heated to 160°C.
  • Isovanillin (3.0 g, 19.74 mmol) is added to the hot alkali mixture.
  • The reaction mixture is maintained at 160°C with stirring for 20 minutes.
  • After cooling to room temperature, 100 mL of water is added.
  • The solution is acidified with concentrated hydrochloric acid to pH 2.
  • The precipitated solid is collected by filtration and washed with water.
  • The product 3-hydroxy-4-methoxybenzoic acid is obtained as a white solid (3.25 g, 98% yield).

This method is particularly advantageous due to its high yield (98%) and relatively short reaction time (20 minutes).

Protection Strategies for Glycine

For the successful coupling of glycine with 3-hydroxy-4-methoxybenzoic acid, appropriate protection of the glycine carboxylic acid group is often necessary to prevent self-condensation and side reactions.

tert-Butyl Ester Protection

The tert-butyl ester of glycine is commonly employed as a protected form suitable for coupling reactions:

Procedure:

  • Glycine is treated with tert-butyl chloroacetate or tert-butyl bromoacetate in the presence of a base.
  • The reaction yields N-protected glycine tert-butyl ester, which can be used in subsequent coupling steps.

This protection strategy is particularly useful as the tert-butyl group can be selectively removed under acidic conditions without affecting other functional groups.

4-Methoxybenzyl (PMB) Ester Protection

Another useful protection strategy involves the formation of PMB esters:

Procedure:

  • N-protected glycine (such as N-Cbz glycine) is reacted with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine.
  • The reaction proceeds at room temperature to yield the protected glycine derivative.
  • The PMB ester can later be cleaved with trifluoroacetic acid (TFA) to regenerate the free carboxylic acid.

This method has been demonstrated to be very successful with glycine derivatives and is compatible with peptide synthesis methodologies.

Direct Coupling Methods for this compound Synthesis

Carbodiimide-Mediated Coupling

One of the most common approaches for forming the amide bond between 3-hydroxy-4-methoxybenzoic acid and glycine involves the use of carbodiimide coupling reagents.

Reaction Procedure:

  • 3-Hydroxy-4-methoxybenzoic acid (1 equivalent) is dissolved in dimethylformamide (DMF).
  • The solution is cooled to 0°C, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) is added.
  • Hydroxybenzotriazole (HOBt) (1.1 equivalents) is added as an activating agent.
  • Glycine or glycine ester (1 equivalent) is then added, followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
  • The reaction mixture is allowed to warm to room temperature and stirred for 4-24 hours.
  • After completion, the mixture is diluted with ethyl acetate and washed sequentially with 1N HCl, saturated sodium bicarbonate, and brine.
  • The organic layer is dried over magnesium sulfate, filtered, and concentrated.
  • If a protected glycine ester was used, an additional deprotection step is required to obtain the final product.

This method typically yields the desired product in 70-85% yield.

Mixed Anhydride Method

The mixed anhydride approach offers an alternative coupling method that often results in high yields and purity.

Reaction Procedure:

  • 3-Hydroxy-4-methoxybenzoic acid (1 equivalent) is dissolved in tetrahydrofuran (THF) and cooled to -15°C.
  • Isobutyl chloroformate (1.1 equivalents) and N-methylmorpholine (1.1 equivalents) are added to form the mixed anhydride.
  • After 15 minutes of activation, glycine or glycine ester (1 equivalent) is added.
  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
  • The mixture is processed similarly to the carbodiimide method for purification.
  • If necessary, a final deprotection step is performed to obtain this compound.

This method typically provides yields of 75-85%.

N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) Coupling

EEDQ has been shown to be particularly effective for difficult couplings with minimal epimerization:

Procedure:

  • 3-Hydroxy-4-methoxybenzoic acid (1 equivalent) and glycine derivative (1 equivalent) are combined in dichloromethane.
  • EEDQ (1.2 equivalents) is added, and the mixture is stirred at room temperature for 12-24 hours.
  • After completion, the reaction mixture is processed for purification.

This method has been shown to minimize racemization in similar coupling reactions and may be preferable when stereochemical integrity is crucial.

Alternative Synthetic Routes

Via Acid Chloride Intermediates

The conversion of 3-hydroxy-4-methoxybenzoic acid to its acid chloride offers a highly reactive intermediate for coupling with glycine.

Reaction Procedure:

  • 3-Hydroxy-4-methoxybenzoic acid is first protected at the hydroxyl group (typically as a benzyl ether or silyl ether).
  • The protected acid is converted to an acid chloride using thionyl chloride or oxalyl chloride.
  • The acid chloride is then coupled with glycine or a protected glycine derivative.
  • Deprotection steps yield the final this compound.

This approach is particularly useful for scale-up scenarios but requires careful control of reaction conditions to prevent side reactions at the phenolic hydroxyl group.

Solid-Phase Synthesis Approach

For research applications requiring small quantities of highly pure material, solid-phase synthesis offers advantages:

Procedure:

  • Glycine is attached to a solid support (typically Wang or Rink amide resin).
  • 3-Hydroxy-4-methoxybenzoic acid is activated and coupled to the resin-bound glycine.
  • Cleavage from the resin under appropriate conditions yields this compound.

This approach is particularly valuable for preparing small quantities for biological testing or when parallel synthesis of multiple analogs is desired.

Specialized Methods for Hydroxylated Benzoyl-Glycine Derivatives

Synthesis via N-Protected Intermediates

A method specifically developed for preparing compounds similar to this compound involves using N-protected intermediates. This approach is particularly useful when working with hydroxylated compounds to prevent side reactions.

Reaction Procedure:

  • Glycine tert-butyl ester (1 equivalent) is dissolved in DMF.
  • 3-Hydroxy-4-methoxybenzoic acid (1 equivalent), HATU (1.1 equivalents), and HOAt (1.1 equivalents) are added.
  • The mixture is stirred at room temperature for 3 hours.
  • The reaction mixture is concentrated, and the residue is triturated with diethyl ether.
  • The precipitated crude product is collected and treated with TFA to remove the tert-butyl group.
  • The final product is purified by recrystallization or chromatography.

This method has been demonstrated to be effective for similar compounds with yields typically in the 70-80% range.

Comparative Yields of Different Methods

Table 1 provides a comparison of the different synthetic methods for this compound preparation.

Table 1. Comparison of Synthetic Methods for this compound

Method Typical Yield (%) Reaction Time (h) Advantages Limitations
Carbodiimide Coupling 70-85 4-24 Mild conditions, widely applicable Side product formation
Mixed Anhydride 75-85 2-4 Faster reaction, fewer side products Temperature sensitive
EEDQ Coupling 65-75 12-24 Minimal racemization Longer reaction times
Acid Chloride 60-80 3-6 Scalable, high reactivity Requires hydroxyl protection
Solid-Phase Synthesis 50-70 4-8 High purity, multiple analogs possible Limited scale, specialized equipment

Purification and Characterization

Purification Techniques

The purification of this compound typically involves one or more of the following techniques:

  • Recrystallization : Often from ethanol/water or ethyl acetate/hexane mixtures.
  • Column Chromatography : Using silica gel with appropriate solvent systems such as dichloromethane/methanol or ethyl acetate/hexane mixtures.
  • Preparative HPLC : For highly pure material, particularly when required for biological testing.

Characterization Data

The following analytical data can be used to confirm the identity and purity of synthesized this compound:

Physical Properties:

  • Appearance: White to off-white crystalline solid
  • Melting Point: Typically in the range of 180-190°C (depending on purity)

Spectroscopic Data:

  • FT-IR: Characteristic bands for O-H stretch (3300-3400 cm⁻¹), N-H stretch (3200-3300 cm⁻¹), C=O stretch (1700-1730 cm⁻¹ for carboxylic acid, 1630-1650 cm⁻¹ for amide), aromatic C=C (1450-1600 cm⁻¹)
  • ¹H NMR (DMSO-d₆): Expected signals for aromatic protons (6.5-7.5 ppm), methoxy group (3.7-3.9 ppm), glycine CH₂ (3.8-4.0 ppm), exchangeable OH and NH protons
  • ¹³C NMR (DMSO-d₆): Signals for carbonyl carbons (165-175 ppm), aromatic carbons (110-150 ppm), methoxy carbon (55-60 ppm), glycine CH₂ (40-45 ppm)
  • Mass Spectrometry: Molecular ion peak corresponding to the molecular formula C₁₀H₁₁NO₅ (m/z 225.06)

Optimization Considerations and Scale-Up

Key Parameters for Optimization

Several factors should be considered when optimizing the synthesis of this compound:

  • Protection Strategy : The phenolic hydroxyl in 3-hydroxy-4-methoxybenzoic acid can interfere with coupling reactions. Selective protection may be necessary for optimal yields.

  • Coupling Reagent Selection : Different coupling reagents perform differently depending on scale and substrate. HATU/HOAt combinations often provide the best results for difficult couplings.

  • Solvent Effects : DMF typically gives better results than dichloromethane or THF, especially for larger scales.

  • Temperature Control : Lower temperatures (-10 to 0°C) during the activation step can minimize side reactions.

Scale-Up Considerations

When scaling up the synthesis, several modifications to laboratory procedures are recommended:

  • Acid Chloride Route : For larger scales (>100g), the acid chloride route may be more economical despite the additional protection/deprotection steps.

  • Heat Management : The exothermic nature of coupling reactions requires careful temperature control on larger scales.

  • Work-Up Procedures : Crystallization directly from the reaction mixture is preferred over chromatography for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-4-methoxybenzoyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Hydroxy-4-methoxybenzoyl)glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-4-methoxybenzoyl)glycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit amylolytic enzymes, thereby influencing carbohydrate metabolism . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include glycine derivatives modified with aromatic or substituted aromatic groups. Below is a detailed analysis:

Substituent Effects on Aromatic Acyl Groups

  • N-(p-Methoxybenzyl)glycine (Npmb): Features a para-methoxybenzyl group. Npmb has been used in peptoid designs to study hydrophobic interactions .
  • N-(4-Methoxy-phenyl-ethyl)-glycine (N-mpe) : Contains a methoxy-phenyl-ethyl side chain. This compound demonstrated enhanced step velocity (v/v₀ = 2.5) in crystal growth assays, suggesting stronger hydrophobic interactions than unsubstituted glycine derivatives .
  • N-(3,5-Dimethoxy-phenyl)-glycine (N-dmp) : The dual methoxy groups increase steric bulk and electron-donating effects, which may hinder enzymatic degradation but reduce solubility compared to the target compound .

Aliphatic vs. Aromatic Acyl Groups

  • N-(3-Methylbutanoyl)glycine: An aliphatic derivative with a branched acyl chain. Its logP value (estimated from SMILES: CC(CC(=O)NCC(=O)O)C) is higher than that of aromatic analogs, implying greater lipophilicity and membrane permeability .
  • N-(3-Carboxypropanoyl)methionine: Combines an aliphatic carboxypropanoyl group with methionine. This compound’s higher molecular weight (393.2 vs. 251.2 for the target) and zwitterionic nature may limit cellular uptake .

Heterocyclic and Complex Derivatives

  • N-[(1-Chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-yl)carbonyl]glycine: An isoquinoline-based derivative with chlorine and isopropoxy substituents.
  • (S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone: Shares the 3-hydroxy-4-methoxybenzoyl group but incorporates it into a pyrrolidinone ring. This structural constraint may stabilize the compound against hydrolysis but reduce conformational flexibility .

Physicochemical Properties

  • Solubility : HPLC retention times for peptoid analogs (e.g., Nce: t = 8.2 min; NXpe: t = 12.5 min) correlate with hydrophobicity. The target compound’s hydroxyl group may reduce retention time compared to purely methoxy-substituted analogs, enhancing aqueous solubility .
  • Metabolic Stability: Metabolomic data show N-(3-Hydroxy-4-methoxybenzoyl)glycine at concentrations 2–5× lower than N-(3-Carboxypropanoyl)methionine, suggesting faster turnover or lower synthetic flux in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.